
(2Z,4E)-hexa-2,4-dienoic acid
Descripción general
Descripción
(2Z,4E)-hexa-2,4-dienoic acid is a conjugated diene with a carboxylic acid functional group. This compound is characterized by its unique structure, which includes two double bonds in the 2 and 4 positions, with Z and E configurations respectively. The presence of these conjugated double bonds imparts significant chemical reactivity and potential for various applications in organic synthesis and material science.
Mecanismo De Acción
Target of Action
The primary target of (2Z,4E)-hexa-2,4-dienoic acid is the 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase . This enzyme is found in Burkholderia xenovorans (strain LB400), a bacterium known for its ability to degrade a variety of pollutants .
Mode of Action
The compound interacts with its target enzyme by undergoing an unusual C-C bond hydrolysis . This interaction results in the production of benzoic acid and 2-hydroxy-2,4-pentadienoic acid (HPD) .
Biochemical Pathways
The biochemical pathway affected by this compound involves the cyclization of farnesyl diphosphate into 2Z,4E-α-ionylidene ethane, marking the beginning of the formation of abscisic acid (ABA) . This process is key to ABA biosynthesis in fungi .
Result of Action
The result of the action of this compound is the production of benzoic acid and HPD . These products may have various effects at the molecular and cellular levels, depending on the specific context and environment.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of ABA biosynthesis in fungi, the presence of farnesyl diphosphate is necessary for the compound to exert its effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2Z,4E)-hexa-2,4-dienoic acid can be achieved through several methods. One common approach involves the stereoselective one-pot synthesis from ketene dithioacetal and aromatic ketone compounds. This method utilizes sodium hydroxide as a base in dimethyl sulfoxide (DMSO) to achieve complete stereoselectivity . The reaction involves a cascade process including the addition of ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2Z,4E)-hexa-2,4-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated carboxylic acids.
Substitution: The double bonds in this compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using organometallic reagents.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated carboxylic acids.
Substitution: Halogenated dienoic acids, substituted dienoic acids.
Aplicaciones Científicas De Investigación
(2Z,4E)-hexa-2,4-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of functional materials, such as conjugated polymers and fluorescent dyes.
Comparación Con Compuestos Similares
(2Z,4E)-2,4-dienamides: These compounds share the conjugated diene structure and exhibit similar chemical reactivity and biological activities.
(2Z,4E)-2,4-dienedioic acids: These compounds also contain conjugated double bonds but differ in the functional groups attached to the diene system.
Uniqueness: (2Z,4E)-hexa-2,4-dienoic acid is unique due to its specific configuration and the presence of a carboxylic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Propiedades
IUPAC Name |
(2Z,4E)-hexa-2,4-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWCOQWTEOXDQX-IAROGAJJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5309-56-8 | |
| Record name | NSC263484 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


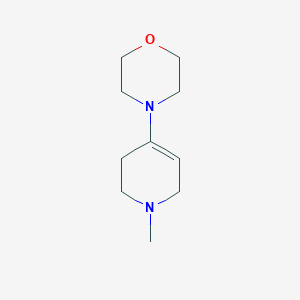

![2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/new.no-structure.jpg)


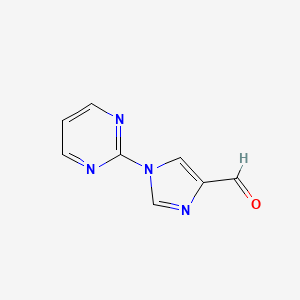
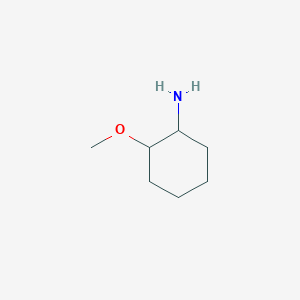
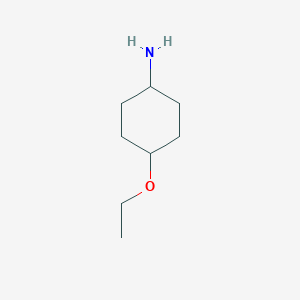



![2-[(1-Isopropyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B3060501.png)
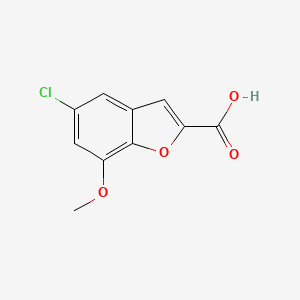
![6-(4-bromophenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B3060504.png)
